3-(methoxymethyl)pyrrolidin-3-ol
Overview
Description
3-(methoxymethyl)pyrrolidin-3-ol is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a hydroxyl group and a methoxymethyl group attached to the same carbon atom
Mechanism of Action
Target of Action
The compound 3-(methoxymethyl)pyrrolidin-3-ol, also known as 3-Hydroxy-3-methoxymethylpyrrolidine, is a derivative of the pyrrolidine ring . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the structure–activity relationship (sar) of the studied compounds can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. This reaction typically proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a simpler pyrrolidine derivative.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehydroxylated pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
3-(methoxymethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl and methoxymethyl groups.
3-Hydroxy-3-methylpyrrolidine: Similar structure but lacks the methoxymethyl group.
3-Methoxymethylpyrrolidine: Similar structure but lacks the hydroxyl group
Uniqueness
3-(methoxymethyl)pyrrolidin-3-ol is unique due to the presence of both hydroxyl and methoxymethyl groups on the same carbon atom. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-(methoxymethyl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-5-6(8)2-3-7-4-6/h7-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVFSNSVYOGISP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125032-88-4 | |
Record name | 3-(methoxymethyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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